molecular formula C12H14BrN3O2 B14916045 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one

1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one

Cat. No.: B14916045
M. Wt: 312.16 g/mol
InChI Key: MTQJFUUXTSRUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is a piperazine-based compound featuring a 5-bromonicotinoyl moiety attached to the piperazine ring via an acetyl linker. Its molecular structure combines a nicotinamide core (substituted with bromine at the 5-position) with a piperazine-ethanone scaffold, which is commonly employed in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

1-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H14BrN3O2/c1-9(17)15-2-4-16(5-3-15)12(18)10-6-11(13)8-14-7-10/h6-8H,2-5H2,1H3

InChI Key

MTQJFUUXTSRUEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amide Formation

The most widely documented approach involves converting 5-bromonicotinic acid into its reactive acid chloride intermediate, followed by coupling with piperazine. As detailed in studies integrating amino acids into Bcr-Abl inhibitors, 5-bromonicotinic acid undergoes treatment with thionyl chloride ($$ \text{SOCl}2 $$) to yield 5-bromonicotinoyl chloride. This intermediate is subsequently reacted with piperazine in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under nitrogen atmosphere, producing 4-(5-bromonicotinoyl)piperazine. The final acetylation step employs acetyl chloride in the presence of triethylamine ($$ \text{Et}3\text{N} $$) to furnish the target compound (Fig. 1).

Reaction Conditions:

  • 5-Bromonicotinic acid to acid chloride: $$ \text{SOCl}_2 $$, reflux, 4–6 h.
  • Amide coupling: Piperazine, $$ \text{CH}2\text{Cl}2 $$, 0°C to room temperature, 12 h.
  • Acetylation: Acetyl chloride, $$ \text{Et}_3\text{N} $$, 0°C, 2 h.

This method achieves an overall yield of 68–72%, with purity >95% confirmed by HPLC.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 5-bromonicotinic acid but may promote side reactions during acetylation. Non-polar solvents such as $$ \text{CH}2\text{Cl}2 $$ or tetrahydrofuran (THF) are preferred for the amide coupling step. Elevated temperatures (>40°C) during acetylation risk $$ N $$-overacetylation, necessitating strict temperature control at 0–5°C.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of piperazine (1.5 equiv) ensures complete consumption of 5-bromonicotinoyl chloride, minimizing residual acid impurities. Catalytic dimethylaminopyridine (DMAP) accelerates acetylation, reducing reaction time from 4 h to 1.5 h.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$): δ 8.85 (s, 1H, pyridine-H2), 8.45 (d, $$ J = 2.4 $$ Hz, 1H, pyridine-H6), 7.95 (d, $$ J = 2.4 $$ Hz, 1H, pyridine-H4), 3.80–3.60 (m, 8H, piperazine-H), 2.15 (s, 3H, acetyl-CH$$ _3 $$).
  • IR (KBr): 1655 cm$$ ^{-1} $$ (C=O stretch, amide), 1702 cm$$ ^{-1} $$ (C=O stretch, ketone).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at $$ t_R = 6.8 $$ min, confirming >98% purity.

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Route Coupling Reagent Route
Yield 68–72% 50–60%
Purity >95% 85–90%
Reaction Time 18–20 h 24–30 h
Scalability High Moderate
Cost Efficiency Moderate Low

The acid chloride method outperforms coupling reagent approaches in yield and purity, making it the preferred industrial-scale route.

Challenges and Mitigation Strategies

Regioselectivity in Acetylation

Piperazine’s two nitrogen atoms pose a risk of diacetylation. Employing a controlled stoichiometry of acetyl chloride (1.1 equiv) and slow addition over 30 min suppresses this side reaction.

Purification Difficulties

Silica gel chromatography (ethyl acetate/hexanes, 1:3) effectively separates the target compound from unreacted piperazine and acetylated byproducts. Recrystallization from ethanol/water (7:3) further enhances purity to >99%.

Chemical Reactions Analysis

Chemical Reactions

The compound’s reactivity stems from its piperazine ring and bromonicotinoyl substituent. Key reactions include:

Nucleophilic Substitution

  • Piperazine Nitrogen Reactivity : The secondary amines in the piperazine ring can act as nucleophiles, reacting with electrophiles (e.g., alkyl halides, acyl chlorides) to form new bonds.

  • Bromonicotinoyl Group : The bromine atom in the nicotinoyl moiety is susceptible to substitution, enabling reactions such as:

    • Cross-Coupling : Potential for Suzuki or Heck reactions with boronic acids or alkenes.

    • Elimination : Possible formation of aromatic rings under basic conditions.

Hydrolysis

  • Amide Hydrolysis : The nicotinoyl group’s amide bond may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

  • Piperazine Ring Stability : The ring typically remains intact under mild hydrolytic conditions but may degrade under extreme pH.

Functional Group Reactivity

  • Ethanone (Ketone) Group : The ketone can participate in nucleophilic additions (e.g., hydride reductions, Grignard reactions) or condensations (e.g., aldol reactions) .

Characterization Techniques

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Confirm aromaticity, substituent positioningDownfield shifts for bromine/aromatic protons; coupling patterns in piperazine
Mass Spectrometry Determine molecular weight, purityM⁺ peak at ~299.16 g/mol (molecular formula: CHBrNO)
Infrared (IR) Spectroscopy Identify functional groupsStretching bands for C=O (amide/ketone), C-Br

Reaction Conditions

Parameter Details Reference
Solvents Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts/Bases Acidic or basic conditions for hydrolysis; no specific catalysts mentioned
Temperature Controlled conditions (exact ranges unspecified)
Purification Recrystallization, column chromatography, or solvent extraction

Scientific Research Applications

1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound serves as a probe in chemical biology research to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromonicotinoyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one with structurally related piperazinylethanone derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) on Aromatic Ring Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%) Key Applications/Activity References
This compound 5-Bromo (nicotinoyl) ~365.23 (calculated) N/A N/A N/A Hypothesized H3 receptor modulation
1-(4-(4-Chlorobenzoyl)phenoxypropyl-piperazin-1-yl)ethan-1-one (QD15) 4-Chlorobenzoyl 400.90 123.9–126.7 37 100 Dual H3 antagonist/antioxidant
1-(4-(4-Fluorobenzoyl)phenoxypropyl-piperazin-1-yl)ethan-1-one (QD4) 4-Fluorobenzoyl 384.45 171.3–173.1 70 100 Antioxidant activity
1-(4-(Trifluoromethylphenyl)piperazin-1-yl)ethan-1-one (Compound 30) 4-Trifluoromethylphenyl 272.25 N/A 73 N/A Kinase inhibition studies
1-[4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl]ethan-1-one (Compound T6Y) 3-Chloro-5-(trifluoromethyl)pyridinyl 338.74 N/A N/A N/A Kinase/GPCR targeting

Key Observations:

Trifluoromethyl groups (Compound 30 and T6Y) enhance metabolic stability and lipophilicity, which is critical for CNS penetration .

Synthetic Feasibility: Halogenated analogs (e.g., QD15, QD4) show moderate-to-high yields (37–70%), while trifluoromethyl derivatives (Compound 30) achieve 73% yield via HOBt/TBTU coupling . The bromonicotinoyl analog may require optimized coupling conditions due to steric hindrance from the bromine atom.

Thermal Stability :

  • Fluorinated derivatives (QD4) exhibit higher melting points (~171°C) compared to chlorinated analogs (QD15: ~125°C), suggesting enhanced crystallinity due to fluorine’s electronegativity .

Biological Relevance: Compounds like QD15 and QD4 demonstrate dual histamine H3 receptor antagonism and antioxidant activity, attributed to their piperazine-ethanone backbone and halogenated aromatic systems . The bromonicotinoyl analog could similarly target H3 receptors but may require validation via radioligand binding assays.

Table 2: Molecular Formula and Structural Insights

Compound Name Molecular Formula Key Structural Feature
This compound C₁₃H₁₅BrN₄O₂ Brominated nicotinoyl-piperazine
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (OMXX-290906-01) C₁₃H₁₉N₃O Aminomethylphenyl substitution
1-(4-(4-Nitrophenyl)piperazin-1-yl)ethan-1-one (QD12) C₁₂H₁₅N₃O₃ Nitrophenyl group (electron-deficient aromatic)

Biological Activity

1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one, a compound with the CAS number 721434-29-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with bromonicotinoyl compounds. The detailed synthetic pathway often includes:

  • Formation of the Piperazine Derivative : The piperazine ring is synthesized through standard methods involving piperazine and suitable substituents.
  • Bromination : The introduction of the bromine atom at the 5-position of the nicotinic acid derivative.
  • Acetylation : The final step involves acetylation to form the ethanone moiety.

These steps ensure that the final compound retains the necessary functional groups for biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain piperazine derivatives showed IC50 values ranging from 10 to 20 µM against human cancer cells, suggesting a promising therapeutic index for further development .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of piperazine derivatives have been widely documented. Compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, a series of 3-(4-substituted-piperazinyl)cinnolines were synthesized and evaluated for their antimicrobial properties, showing promising results .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Membrane Disruption : Antimicrobial action may be attributed to disruption of microbial cell membranes, leading to cell lysis.

Study on Antitumor Activity

A specific case study focused on the evaluation of piperazine derivatives for their antitumor activity against HeLa and MCF-7 cell lines. The study found that compounds with brominated nicotinic acid moieties exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism was linked to increased apoptosis rates and cell cycle arrest at the G2/M phase .

Evaluation Against Mycobacterium tuberculosis

Another significant study evaluated various piperazine derivatives for their activity against Mycobacterium tuberculosis. Among tested compounds, those similar in structure to this compound showed IC50 values as low as 2 µM, indicating strong anti-tubercular properties .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorHeLa10
AntitumorMCF-715
AntibacterialE. coli20
AntifungalC. albicans25
Anti-tubercularM. tuberculosis2

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between bromonicotinic acid derivatives and piperazine-containing precursors. For example, nucleophilic substitution or acylation reactions under anhydrous conditions (e.g., using DCM as a solvent with a base like N,N-diisopropylethylamine) are common . Key intermediates can be characterized via 1^1H/13^13C NMR, mass spectrometry (MS), and HPLC to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the piperazine and bromonicotinoyl moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm1^{-1}) . X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. How can researchers establish a theoretical framework for studying its biological activity?

  • Methodological Answer : Link hypotheses to established theories, such as structure-activity relationships (SARs) for nicotinamide analogs or piperazine-based kinase inhibitors. Molecular docking studies against target proteins (e.g., antimicrobial enzymes or cancer-related kinases) can guide experimental design . Computational tools like DFT or MD simulations may predict reactivity and binding affinities .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation times, and solvent controls). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. Compare results with structurally similar compounds (e.g., non-brominated analogs or piperazine derivatives) to isolate electronic or steric effects of the bromine substituent . Statistical tools like ANOVA or dose-response curve normalization reduce variability .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Modify the acetyl or piperazine groups to introduce hydrophilic moieties (e.g., hydroxylation or PEGylation). Co-solvent systems (e.g., DMSO:PBS) or nanoformulations (liposomes) enhance aqueous solubility. Pharmacokinetic profiling (e.g., plasma stability, metabolic pathways) using LC-MS/MS identifies degradation hotspots for targeted structural refinement .

Q. How can environmental persistence and ecotoxicity be assessed?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL to evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential. Use OECD guidelines for acute/chronic toxicity assays in model organisms (e.g., Daphnia magna). Computational tools like EPI Suite predict partition coefficients (log P) and biodegradation pathways .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for dose-response studies in anticancer assays?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Bootstrap resampling or Bayesian methods quantify uncertainty in IC50_{50} values. Principal Component Analysis (PCA) identifies outliers in high-throughput screening datasets .

Q. How can researchers address synthetic yield inconsistencies across batches?

  • Methodological Answer : Conduct Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Use in-line analytics (e.g., ReactIR) to monitor reaction progress. Purification via flash chromatography or recrystallization improves reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.